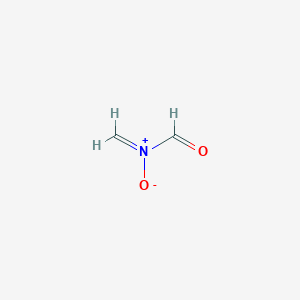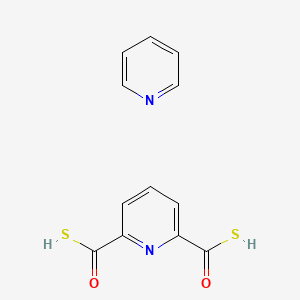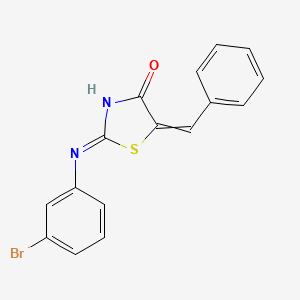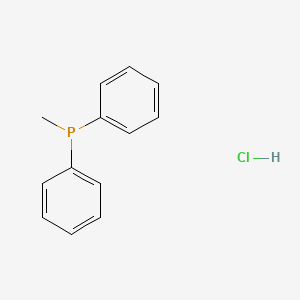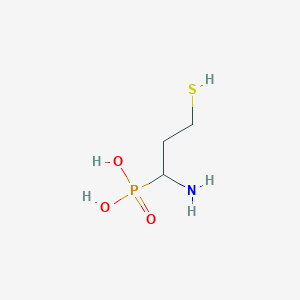
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a hydrazinylidene group and a methylcarbamimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate typically involves the reaction of hydrazine derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Hydrazine Derivative: Hydrazine is reacted with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Reaction with Methyl Isocyanate: The hydrazone intermediate is then reacted with methyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-methylcarbamimidate: Shares the carbamimidate moiety but lacks the hydrazinylidene group.
Hydrazinylidenemethyl derivatives: Compounds with similar hydrazinylidene groups but different substituents.
Uniqueness
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate is unique due to its combination of the hydrazinylidene group and the methylcarbamimidate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
88423-38-5 |
|---|---|
Formule moléculaire |
C4H10N4O |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
methyl N-methanehydrazonoyl-N-methylcarbamimidate |
InChI |
InChI=1S/C4H10N4O/c1-8(3-7-6)4(5)9-2/h3,5H,6H2,1-2H3 |
Clé InChI |
UGQBGGVVMMNCEG-UHFFFAOYSA-N |
SMILES canonique |
CN(C=NN)C(=N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



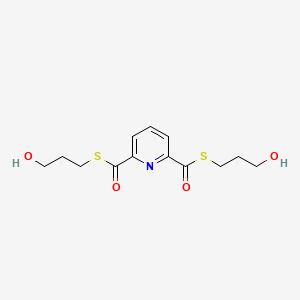
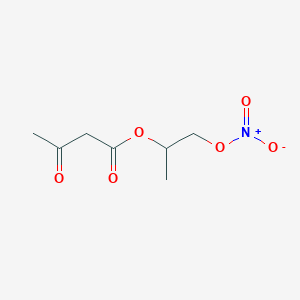
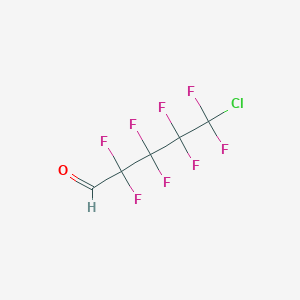
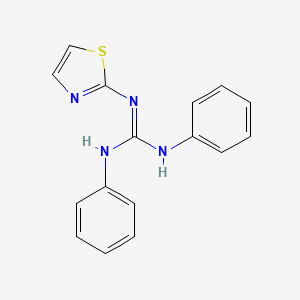
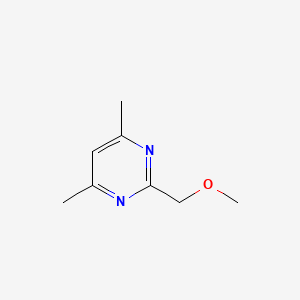

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
